HS-173, chemically known as Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate, is a novel small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. [, , , , , , , , , , ] This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in the development and progression of various cancers. [, , , , , , , , , , , , , , ] HS-173 exhibits a high degree of selectivity for the PI3Kα isoform, a key player in the PI3K pathway, making it a promising candidate for targeted cancer therapy. [, , , , ] In numerous preclinical studies, HS-173 has demonstrated significant anticancer activity against various cancer cell lines, including pancreatic, breast, lung, and head and neck cancers. [, , , , , , , , , , , , , , , ]
Mechanism of Action
HS-173 primarily exerts its anticancer effects by binding to and inhibiting the activity of PI3Kα. [, , , , , , , , , , , , , , ] This inhibition disrupts the downstream signaling cascade of the PI3K/AKT/mTOR pathway, a crucial regulator of cell growth, proliferation, survival, and metabolism. [, , , , , , , , , , , , , , ] By blocking this pathway, HS-173 effectively inhibits cancer cell growth, induces cell cycle arrest, promotes apoptosis (programmed cell death), and reduces tumor growth and metastasis. [, , , , , , , , , , , , , , ]
Applications
Pancreatic Cancer: HS-173 effectively inhibits the growth of pancreatic cancer cells, induces cell cycle arrest, and enhances radiosensitivity by impairing DNA damage repair mechanisms. [, , , ] It also suppresses epithelial-mesenchymal transition (EMT), a process that contributes to cancer invasiveness and metastasis. []
Breast Cancer: HS-173 increases the radiosensitivity of breast cancer cells and induces apoptosis. [] It also shows potential in inhibiting tumor angiogenesis (formation of new blood vessels), thereby improving the delivery and efficacy of chemotherapy drugs. [, ]
Lung Cancer: HS-173 demonstrates anti-proliferative effects in non-small cell lung cancer (NSCLC) cells, induces cell cycle arrest, and promotes apoptosis. [, ] It has also shown the potential to induce RIP3-dependent necroptosis, another form of programmed cell death, in lung cancer. []
Head and Neck Squamous Cell Carcinoma (HNSCC): HS-173, in combination with other targeted therapies, shows promise in inhibiting the growth of HNSCC cells. [, , , , , , ]
7.2. Anti-Fibrotic Activity: Beyond its anticancer applications, HS-173 has also demonstrated potential in alleviating fibrotic responses in fibroblasts derived from Peyronie's plaques, a fibrotic disease affecting the penis. [] It achieves this by inhibiting fibroblast growth, reducing collagen synthesis, and blocking the PI3K/Akt signaling pathway. []
Related Compounds
Compound Description: Afatinib is an irreversible epidermal growth factor receptor (EGFR)/ERBB2 dual inhibitor. It acts by irreversibly binding to and inhibiting both EGFR and ERBB2 receptors, thereby blocking downstream signaling pathways involved in tumor cell growth and survival.
Relevance: Afatinib was found to have synergistic activity with HS-173 in several head and neck squamous cell carcinoma (HNSCC) cell lines. This suggests that combining inhibitors targeting both EGFR/ERBB2 and PI3K pathways may represent a promising therapeutic strategy for HNSCC.
Compound Description: BKM120 is a pan-phosphatidylinositol 3-kinase (PI3K) inhibitor, meaning it targets multiple isoforms of PI3K. This broad inhibition profile distinguishes it from HS-173, which primarily targets the alpha isoform of PI3K.
Relevance: BKM120 was used alongside HS-173 in high-throughput screening to identify co-dependent pathways and resistance mechanisms in head and neck squamous cell carcinoma (HNSCC) cell lines. This suggests that both pan-PI3K inhibitors like BKM120 and α isoform-selective inhibitors like HS-173 may have utility in HNSCC treatment, but their effectiveness might be influenced by the presence of co-dependent pathways.
CP-724714
Compound Description: CP-724714 is a selective inhibitor of ERBB2, a receptor tyrosine kinase belonging to the EGFR family. Unlike afatinib, which targets both EGFR and ERBB2, CP-724714 specifically inhibits ERBB2.
Relevance: While afatinib demonstrated synergy with HS-173, adding CP-724714 to HS-173 and gefitinib combination therapy did not enhance the response in HNSCC models. This suggests that the irreversible binding mechanism of afatinib, rather than its dual targeting of EGFR and ERBB2, may be crucial for the observed synergy with HS-173.
Gefitinib
Compound Description: Gefitinib is a reversible EGFR inhibitor. It acts by competitively binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. Unlike afatinib, gefitinib's binding to EGFR is reversible.
Relevance: Combining gefitinib with HS-173 resulted in only a modest improvement in response in HNSCC cell lines, in contrast to the synergistic effect observed with the irreversible EGFR inhibitor afatinib. This suggests that the irreversible binding mechanism of certain EGFR inhibitors might be essential for achieving synergistic effects with HS-173 in HNSCC cells.
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor targeting Raf kinases in the Raf/MEK/ERK pathway, which plays a critical role in cancer cell proliferation and survival. By inhibiting Raf kinases, sorafenib disrupts the activation of this pathway.
Relevance: Combining sorafenib with HS-173 demonstrated synergistic inhibitory effects on the viability of pancreatic cancer cells. This suggests that simultaneous targeting of both the PI3K/Akt pathway by HS-173 and the Raf/MEK/ERK pathway by sorafenib could be a potential therapeutic strategy for pancreatic cancer.
Compound Description: Trametinib is a selective inhibitor of MEK, a key kinase in the Ras-MEK-ERK pathway, which is often deregulated in cancer. Inhibiting MEK blocks the signal transduction cascade downstream of Ras, ultimately leading to reduced cell proliferation and survival.
Relevance: UM-SCC-69 and UM-SCC-108 HNSCC cell lines showed synergistic responses to dual therapy with HS-173 and trametinib. This indicates that inhibiting both PI3K and MEK pathways could be effective in certain HNSCC subtypes.
Vincristine
Compound Description: Vincristine is a cytotoxic chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis. It is commonly used in various cancer treatments, including hematologic malignancies and solid tumors.
Relevance: The study identified several compounds, including tipifarnib, AZD1208, rapamycin, deforolimus, everolimus, TAK733, and temsirolimus, that could resensitize MRP1-overexpressing cells to vincristine. This suggests that these compounds, potentially in combination with HS-173, could help overcome MRP1-mediated resistance to vincristine in cancer cells.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Panulisib is an orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), activin receptor-like kinase 1 (ALK-1) and DNA-dependent protein kinase (DNA-PK), with potential anti-angiogenic and antineoplastic activities. Upon oral administration, panulisib inhibits the activity of all four kinases. This prevents PI3K/mTOR and ALK-1-mediated signaling pathways and may lead to the inhibition of cancer cell growth in PI3K/mTOR-overexpressing tumor cells and angiogenesis in ALK-1-overexpressing endothelial cells. Also, by inhibiting DNA-PK, this agent inhibits the ability of tumor cells to repair damaged DNA. The PI3K/mTOR pathway is upregulated in a variety of tumors and plays an important role in regulating cancer cell proliferation, growth, and survival. ALK-1, a member of the transforming growth factor beta (TGF-b) type I receptor family, is overexpressed on endothelial cells in a variety of tumor types and increases endothelial cell proliferation and migration. DNA-PK is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks.
PF-4989216 is an orally bioavailable broad-spectrum PI3K inhibitor (IC50s = 2, 142, 65, 1, and 110 nM for p110α, p110β, p110γ, p110δ, and VPS34, respectively). It inhibits the cell viability of small-cell lung cancer (SCLC) cells with a mutation in PIK3CA, blocking PI3K downstream signaling and inducing apoptosis. PF-4989216 prevents tumor growth of SCLC cells harboring PIK3CA mutation in mice. PF-4989216 is a novel potent and selective PI3K inhibitor. PF-4989216 inhibits the phosphorylation of PI3K downstream molecules and subsequently leads to inhibition in cell proliferation and xenograft tumor growth in NSCLCs harboring a PIK3CA mutation, including an erlotinib resistant line, NCI-H1975. PF-4989216 inhibited PI3K downstream signaling and subsequently led to apoptosis induction, and inhibition in cell viability, transformation, and xenograft tumor growth in SCLCs harboring PIK3CA mutation.
Idelalisib is a member of the class of quinazolines that is 5-fluoro-3-phenylquinazolin-4-one in which the hydrogen at position 2 is replaced by a (1S)-1-(3H-purin-6-ylamino)propyl group. used for for the treatment of refractory indolent non-Hodgkin's lymphoma and relapsed chronic lymphocytic leukemia. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of purines, an organofluorine compound, a member of quinazolines, an aromatic amine and a secondary amino compound. Idelalisib is a phosphoinositide 3-kinase inhibitor indicated in the treatment of chronic lymphocytic leukemia (CLL), relapsed follicular B-cell non-Hodgkin lymphoma (FL), and relapsed small lymphocytic lymphoma (SLL). For the treatment of relapsed CLL, it is currently indicated as a second-line agent in combination with rituximab in patients for whom rituximab alone would be considered appropriate therapy due to other co-morbidities, while in the treatment of FL and SLL it is intended to be used in patients who have received at least two prior systemic therapies. More specifically, idelalisib targets P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability. Idelalisib is a Kinase Inhibitor. The mechanism of action of idelalisib is as a Kinase Inhibitor, and Cytochrome P450 3A Inhibitor. Idelalisib is an oral kinase inhibitor that is approved for use in combination with rituximab in relapsed or refractory chronic lymphocytic leukemia (CLL) and as monotherapy for relapsed follicular B cell, small lymphocytic lymphoma and indolent non-Hodgkin lymphoma. Idelalisib is associated with a high rate of serum enzyme elevations during therapy and has been reported to cause clinically apparent acute liver injury that can be severe and even fatal. Idelalisib is a natural product found in Bletilla formosana with data available. Idelalisib is an orally bioavailable, small molecule inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Idelalisib inhibits the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), preventing the activation of the PI3K signaling pathway and inhibiting tumor cell proliferation, motility, and survival. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in hematopoietic lineages. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells.
PIK-294 is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110δ (IC50s = 10,000, 490, 10, and 160 nM, for p110 subunit isoforms α, β, δ, and γ, respectively). It is selective for PI3K p110 subunit isoforms over DNA-PK, mTOR, and eight tyrosine kinases tested. It inhibits chemokinetic and chemotactic migration of neutrophils induced by CXCL8 in a three-dimensional collagen gel migration assay. PIK-294 is a highly selective inihibitor of the phosphoinositide 3-kinase (PI3K) p110δ with an IC50 value of 10 nM compared to IC50 values of 10 μM, 490 nM and 160 nM for PI3Kα/β/γ, respectively. PIK-294 has been used to help distinguish the unique roles of the various PI3-K isoforms. PIK-294 inhibited both chemokinetic and chemotactic CXCL8-induced migration.
PIK-93 is a potent PI3K inhibitor. PIK93 selectively inhibits the type III PI 4-kinase beta enzyme, and small interfering RNA-mediated down-regulation of the individual PI 4-kinase enzymes, revealed that PI 4-kinase beta has a dominant role in ceramide transport between the ER and Golgi.
PI3K-beta Inhibitor SAR260301 is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform with potential antineoplastic activity. PI3K beta inhibitor SAR260301 selectively inhibits PI3K beta kinase activity in the PI3K/Akt/mTOR pathway, which may result in apoptosis and growth inhibition in PI3K beta-expressing and/or phosphatase and tensin homolog (PTEN)-deficient tumor cells. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and contributes to increased tumor cell growth, tumor cell survival, and resistance to both chemotherapy and radiotherapy. PI3K beta is the p110-beta catalytic subunit of the class I PI3K. PTEN, a tumor suppressor protein and negative regulator of PI3K activity, is often mutated in a variety of cancer cells. By specifically targeting class I PI3K beta, this agent may be more efficacious and less toxic than pan-PI3K inhibitors.